Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl groups at positions 3 and 5.
3,5-Dimethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is unique due to the combination of its phenyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
3274-67-7 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-10(2)13(11(3)16-14)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3 |
InChI Key |
XYPRHOAISYCPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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